molecular formula C21H26N2O5 B4002317 1-Benzyl-4-(2-phenoxyethyl)piperazine;oxalic acid

1-Benzyl-4-(2-phenoxyethyl)piperazine;oxalic acid

Cat. No.: B4002317
M. Wt: 386.4 g/mol
InChI Key: GZNPWLCOCCWFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(2-phenoxyethyl)piperazine;oxalic acid is a useful research compound. Its molecular formula is C21H26N2O5 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzyl-4-(2-phenoxyethyl)piperazine oxalate is 386.18417193 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Metabolism and Drug Development

Piperazine derivatives, such as those structurally related to 1-benzyl-4-(2-phenoxyethyl)piperazine oxalate, have been studied for their metabolic pathways, specifically their oxidative metabolism by cytochrome P450 enzymes. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of novel antidepressants, including their metabolic stability and potential for drug-drug interactions (Hvenegaard et al., 2012).

Synthesis and Chemical Properties

Innovative synthetic methodologies have been developed to create 2-substituted piperazines, providing essential insights into the chemical synthesis and modification of piperazine derivatives. These methods facilitate the production of compounds with potential pharmacological activities, indicating the broad utility of piperazine frameworks in medicinal chemistry (Clark & Elbaum, 2007).

Anticancer Activity

Research into heterocyclic compounds, including piperazine derivatives, has demonstrated significant anti-bone cancer activity. Through molecular docking and in vitro assays, these compounds show promise as therapeutic agents against various human bone cancer cell lines, highlighting the potential of piperazine derivatives in oncology (Lv et al., 2019).

Therapeutic Tools and Pharmacological Activity

Piperazine derivatives are being investigated for their central pharmacological activities, serving as therapeutic tools in treating conditions such as psychosis, depression, and anxiety. Compounds like benzylpiperazine, a prototype of this class, illustrate the potential of piperazine derivatives in central nervous system applications (Brito et al., 2018).

Properties

IUPAC Name

1-benzyl-4-(2-phenoxyethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.C2H2O4/c1-3-7-18(8-4-1)17-21-13-11-20(12-14-21)15-16-22-19-9-5-2-6-10-19;3-1(4)2(5)6/h1-10H,11-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNPWLCOCCWFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(2-phenoxyethyl)piperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(2-phenoxyethyl)piperazine;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-(2-phenoxyethyl)piperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-(2-phenoxyethyl)piperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-(2-phenoxyethyl)piperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-(2-phenoxyethyl)piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.